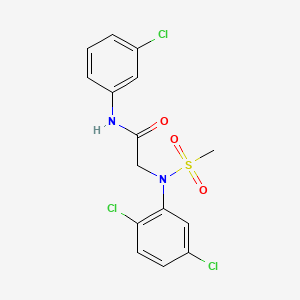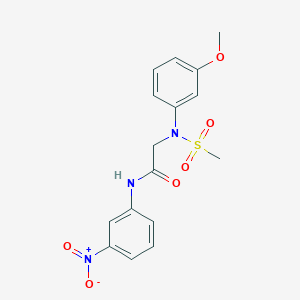![molecular formula C21H21NO3S B3544492 5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3544492.png)
5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively studied in scientific research. It is a member of the thiazolidinedione class of compounds, which have been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is complex and involves several pathways. One of the main mechanisms of action is the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ by this compound leads to increased insulin sensitivity and improved glucose uptake. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and to activate signaling pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific application. In diabetes research, this compound has been shown to improve insulin sensitivity, reduce inflammation, and promote glucose uptake. In cancer research, this compound has been shown to inhibit cancer cell growth, promote cell death, and reduce inflammation. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This compound has been extensively studied and its effects are well-documented, making it a reliable tool for scientific research. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione. One area of research is the development of new this compound analogs with improved efficacy and reduced toxicity. Another area of research is the exploration of this compound's potential in the treatment of other diseases, such as cardiovascular disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research for its potential use in the treatment of various diseases. Its well-established synthesis method and mechanism of action make it a reliable tool for scientific research, but its potential toxicity and need for careful dosing must be taken into consideration. Future research on this compound is needed to fully understand its mechanisms of action and to identify potential drug targets for this compound-based therapies.
Applications De Recherche Scientifique
5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer research, this compound has been shown to have anti-tumor effects and to inhibit cancer cell growth. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-3-16-6-8-17(9-7-16)14-19-20(23)22(21(24)26-19)12-13-25-18-10-4-15(2)5-11-18/h4-11,14H,3,12-13H2,1-2H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOFUSLHJJRQJZ-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCOC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCOC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2,4-dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544413.png)
![[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3544421.png)
![N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3544425.png)
![N-(4-{[(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3544431.png)
![5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3544438.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3544443.png)
![1-cyclohexyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3544444.png)


![N~1~-(2,5-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544489.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3544490.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3544494.png)
![2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3544503.png)